2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRZRHUPWDIUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Thioether formation: The triazoloquinoxaline core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 2-bromoaniline and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds derived from the triazoloquinoxaline framework. The compound has shown significant efficacy in inducing apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Growth : Research indicates that derivatives of triazoloquinoxaline can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. In vitro assays demonstrated IC50 values indicating potent antiproliferative effects .
- Molecular Targeting : Molecular docking studies suggest that this compound may effectively bind to ATP-binding sites in kinases, which are pivotal in oncogenesis. This interaction can disrupt essential signaling pathways that promote tumor growth .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant potential. A study utilized 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor to synthesize novel quinoxaline derivatives with promising anticonvulsant activity. The evaluation of these derivatives showed significant efficacy in reducing seizure activity in animal models .
Neuroprotective Effects
In addition to its anticonvulsant properties, there is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and inhibit acetylcholinesterase activity positions it as a candidate for treating conditions like Alzheimer’s disease .
Synthesis and Characterization
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-[1,2,4]triazolo[4,3-a]quinoxaline | Structure | Exhibits antidepressant activity; binds selectively to adenosine receptors. |
| N-(4-acetylphenyl)-2-(1H-benzimidazol-2-thiol)acetamide | Structure | Known for its anti-inflammatory properties; different heterocyclic core. |
| N-(4-chloro-phenyl)-2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylacetamide | Structure | Displays significant antitumor activity; more complex indole structure. |
These comparisons highlight the unique pharmacological profile of this compound within its class.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Receptor binding: It may bind to specific receptors on the surface of cells, modulating their activity.
DNA interaction: The compound may intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized through comparisons with analogs sharing its triazoloquinoxaline core, acetamide linkage, or halogenated aryl substituents. Below is a detailed analysis:
Triazoloquinoxaline Derivatives with Cytotoxic Activity
A closely related compound, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide, demonstrated potent TopoII inhibition and cytotoxicity against Caco-2, HePG-2, and Hep-2 cell lines. Key findings include:
- IC₅₀ values : <5 µM against Caco-2 cells.
- Mechanism : DNA intercalation, G2/M cell cycle arrest, and apoptosis induction.
- Structural distinction: The bis-triazoloquinoxaline core and 4-fluorophenyl group enhance DNA-binding affinity compared to the mono-triazoloquinoxaline and 2-bromophenyl groups in the target compound. This suggests that fluorinated aryl groups may improve TopoII inhibition, whereas bromine substitution could alter pharmacokinetics (e.g., metabolic stability) .
N-Substituted 2-Phenylacetamide Derivatives
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () shares the acetamide and brominated aryl features but lacks the triazoloquinoxaline system. Key observations:
- Structural role: The acetamide linkage and bromine atom contribute to antimicrobial activity, though the absence of the triazoloquinoxaline core eliminates TopoII-related cytotoxicity.
- Crystallographic data: The planar 4-bromophenyl group facilitates π-π stacking, a property critical for DNA interaction in triazoloquinoxaline derivatives .
Triazolo-Pyrazine and Pyrrolo-Triazolo Hybrids
European patent applications () describe compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide, which replace the quinoxaline core with pyrazine or pyrrolo-pyrazine systems. These analogs exhibit:
- Enhanced solubility: Due to polar cyano or tetrahydro-pyran groups.
- Target specificity : Cyclopentyl and pyrrolo modifications likely modulate kinase or protease inhibition, diverging from TopoII targeting .
Quinazolinone-Based Analogues
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide () substitutes the triazoloquinoxaline with a quinazolinone-thiazolidinone framework. Despite structural differences, the bromophenylacetamide moiety is retained. This compound showed:
- Antimicrobial activity: Linked to the thiazolidinone ring.
Critical Analysis of Substituent Effects
- Halogen position : The 2-bromophenyl group in the target compound may reduce metabolic degradation compared to 4-halogenated analogs (e.g., 4-fluorophenyl in ), but could sterically hinder DNA intercalation.
- Core rigidity: The triazoloquinoxaline system enables stronger DNA binding than quinazolinone or pyrazine cores, as seen in cytotoxicity disparities .
- Thioether vs.
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is a synthetic compound derived from the triazoloquinoxaline class, which is recognized for its diverse biological activities. This compound features a triazole ring fused to a quinoxaline moiety, linked through a thioether bond to an acetamide group substituted with a bromophenyl moiety. Its molecular formula is C17H14BrN5OS, with a molecular weight of approximately 414.46 g/mol.
Structural Characteristics
The unique structural framework of this compound contributes to its biological potential. The presence of the bromine atom enhances lipophilicity, while the thioether linkage may improve interactions with biological targets. The triazoloquinoxaline scaffold has been associated with various pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For example:
- Cytotoxicity : Studies have shown that derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative demonstrated an IC50 of 8.2 µM against MCF-7 and 5.4 µM against HepG2 cells, indicating potent activity compared to standard treatments like sorafenib .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through modulation of apoptotic markers such as BAX and Bcl-2. Increased expression of cleaved caspases was also observed, suggesting activation of intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Inhibition of Pathogens : Various studies have indicated that triazoloquinoxaline derivatives possess significant antimicrobial properties against bacteria and fungi. The ability to intercalate DNA may contribute to these effects .
- Bioassays : Compounds derived from similar scaffolds have been screened for antibacterial and antifungal activities, often showing significant inhibition at low concentrations .
Other Biological Activities
In addition to anticancer and antimicrobial properties:
- Antioxidant Activity : Some derivatives have also demonstrated antioxidant capabilities, which may provide additional therapeutic benefits by mitigating oxidative stress in cells .
- Kinase Inhibition : The structural features suggest potential applications as kinase inhibitors, which are crucial in regulating various cellular processes and could be beneficial in treating diseases such as cancer .
Synthesis and Characterization
The synthesis of this compound generally involves several key steps:
- Formation of Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors like 2-aminobenzonitrile.
- Thioether Formation : The core is then reacted with a thiol compound to introduce the thioether linkage.
- Acetamide Formation : The final step involves reacting the thioether intermediate with 2-bromoaniline and acetic anhydride .
Case Studies
Several studies highlight the biological activity of triazoloquinoxaline derivatives:
- Study on Anticancer Activity : A series of derivatives were synthesized and tested for their cytotoxic effects on MCF-7 and HepG2 cell lines. Results showed that certain compounds significantly inhibited cell growth and induced apoptosis .
- Antimicrobial Screening : Derivatives were evaluated for their ability to inhibit common pathogens. Results indicated that some compounds had MIC values lower than standard antibiotics .
- Kinase Inhibition Study : A recent study focused on the design of new derivatives targeting VEGFR-2 for anti-proliferative activity, demonstrating promising results in inhibiting tumor angiogenesis .
Q & A
Q. What computational tools are recommended for elucidating the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations :
- AMBER or GROMACS for protein-ligand stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .
- Density Functional Theory (DFT) :
- B3LYP/6-31G* basis set to predict redox potentials and reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
